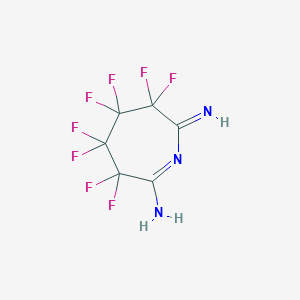

![molecular formula C10H15N3OS B2392282 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198986-54-6](/img/structure/B2392282.png)

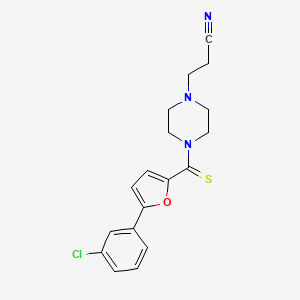

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Muscarinic Receptor Agonists and Cocaine Addiction

A study demonstrated that certain muscarinic receptor agonists, including compounds similar in structure to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane, could decrease cocaine self-administration rates in drug-naive mice. This suggests potential therapeutic applications in treating cocaine addiction through modulation of the muscarinic receptors (Rasmussen et al., 2000).

Synthetic Methodologies

Research on synthetic methodologies involving the bicyclic structures similar to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane has led to new synthetic routes and compounds with potential biological activities. For instance, the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes has been reported, highlighting the diversity of chemical reactions and products achievable with such bicyclic frameworks (Kakanejadifard et al., 2004).

Immunomodulatory Agents

A series of 6,8-dioxo-3-thia-1,7-diazabicyclo[3.3.0]octanes and their derivatives were synthesized and evaluated for immunomodulatory activity. These compounds showed promise in modulating immune responses, suggesting potential applications in developing new immunotherapeutic agents (Refouvelet et al., 1994).

Neurological Research

Studies have also explored the neurological effects of compounds with structures similar to 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane, including their potential as muscarinic receptor ligands with applications in treating neurological disorders such as schizophrenia and Parkinson's disease (Bymaster et al., 1998).

Zukünftige Richtungen

The future directions for the study of “3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities. For example, 1,3,4-thiadiazole derivatives have been studied for their anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities .

Eigenschaften

IUPAC Name |

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHNKSAPVZERQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)OC2CN3CCC2CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]Thiazolo[4,5-c]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2392203.png)

![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)